Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate
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Overview
Description
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate typically involves the reaction of 1H-indole-3-carboxylic acid with a suitable amine and an esterification agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step can be achieved using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxamide: Another indole derivative with similar biological activities.
Methyl 2-(1H-indole-3-carboxamido)acetate: A structurally related compound with different ester groups.
Uniqueness
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a dimethylbutanoate group, which may confer distinct biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)13(15(20)21-4)18-14(19)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,1-4H3,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWYJFLJOPRUIA-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342452 |
Source
|
Record name | Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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